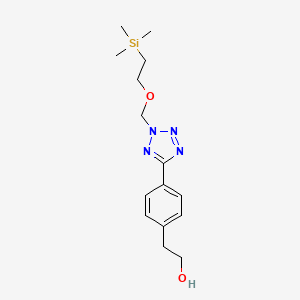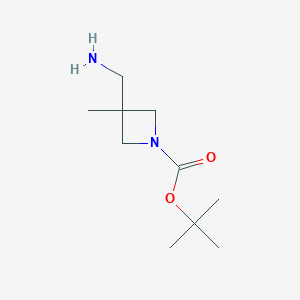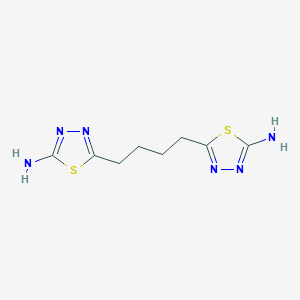
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride
Overview
Description
The compound “4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The “propan-2-yl” group, also known as an isopropyl group, is attached to the 4-position of the thiazole ring. The “amine” group (NH2) is attached to the 2-position of the thiazole ring. The “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thiazole ring, with the isopropyl and amine groups attached at the 4- and 2-positions, respectively. The presence of the amine group and the hydrochloride salt form would impart polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and the ionic hydrochloride group would likely make the compound soluble in water .Scientific Research Applications
Organic Synthesis
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the thiazole ring, which is a core component in many biologically active compounds. Researchers utilize this compound in the synthesis of various pharmaceuticals, particularly those that exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its thiazole ring is a common motif in drugs due to its stability and ability to interact with biological targets. The compound’s amine group can be further modified to create derivatives with potential therapeutic effects .
Material Science
Thiazole derivatives, including 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride , are used in material science, particularly in the creation of organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), which are pivotal in advancing electronic devices .
Corrosion Inhibition
The compound’s derivatives are explored as corrosion inhibitors in industrial applications. The thiazole ring can form stable complexes with metal surfaces, providing protection against corrosion, which is crucial for extending the life of metal components and structures .
Pharmacological Research
Thiazole derivatives are known for their wide range of pharmacological activities4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride can be used to synthesize compounds with antihypertensive and anti-atherosclerotic effects, contributing to cardiovascular disease treatment research .
Chemical Biology
In chemical biology, this compound is used to study biological systems. It can act as a molecular probe to understand protein-ligand interactions, enzyme mechanisms, and the role of thiazole-containing compounds in biological processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-propan-2-yl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(2)5-3-9-6(7)8-5;/h3-4H,1-2H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKYWQLPAPDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride | |
CAS RN |
1351647-94-3 | |
| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525745.png)

![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)
![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)




![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)


